2,3-Difluoro-6-methylbenzenesulfonyl chloride
Overview
Description
2,3-Difluoro-6-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 6 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,3-difluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as the sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of bases like triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is the corresponding sulfonamide.
Scientific Research Applications
2,3-Difluoro-6-methylbenzenesulfonyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Benzenesulfonyl chloride: The parent compound without the fluorine and methyl substitutions.
2,3-Difluorobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
6-Methylbenzenesulfonyl chloride: Similar structure but lacks the fluorine atoms.
Uniqueness: 2,3-Difluoro-6-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. These substitutions can influence the compound’s reactivity, stability, and the properties of the resulting
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGFIPSPBINDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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